molecular formula C16H12ClN3O2S B2661656 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 337923-87-2

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine

Cat. No.: B2661656
CAS No.: 337923-87-2
M. Wt: 345.8
InChI Key: PNWOBMHSFUMWGC-UHFFFAOYSA-N
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Description

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a phenylsulfonylmethyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylsulfonylmethyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The pyridinyl group can participate in further cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Amino or thio derivatives of the pyrimidine ring.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Coupling Products: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The phenylsulfonylmethyl group may enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-[(methylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine
  • 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine
  • 4-Bromo-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine

Uniqueness

4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the phenylsulfonylmethyl group enhances its potential for biological activity, while the pyridinyl group provides additional sites for interaction with molecular targets .

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-15-10-13(11-23(21,22)14-4-2-1-3-5-14)19-16(20-15)12-6-8-18-9-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWOBMHSFUMWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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